molecular formula C24H28N2O4 B11256874 8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one

8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one

Cat. No.: B11256874
M. Wt: 408.5 g/mol
InChI Key: SDDZKBFECNYQTH-UHFFFAOYSA-N
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Description

4-methyl-7-hydroxy-3-(4-methoxyphenyl)-8-[(4-ethylpiperazin-1-yl)methyl]-2H-chromen-2-one , belongs to the class of chromones. It features a chromone core with an additional 4-methyl group, a 4-methoxyphenyl substituent, and an ethylpiperazine side chain. Let’s break down its structure:

    Chromone Core: The chromone scaffold is a bicyclic structure consisting of a benzopyranone ring system.

    Hydroxy Group: Positioned at the 7th carbon, it imparts hydrophilicity and potential for hydrogen bonding.

    Methoxyphenyl Group: Attached at the 3rd carbon, it contributes to the compound’s aromatic character.

    Ethylpiperazine Side Chain: Connected to the 8th carbon, it enhances solubility and may influence biological activity.

Preparation Methods

Synthetic Routes:

Several synthetic routes exist for this compound, but here’s a common one:

    Condensation Reaction: Start with 4-methyl-7-hydroxy-3-(4-methoxyphenyl)-2H-chromen-2-one (a precursor). React it with 1-(chloromethyl)-4-ethylpiperazine to form the desired compound.

Industrial Production:

Industrial-scale synthesis typically involves optimization of the above route, ensuring high yield and purity.

Chemical Reactions Analysis

    Oxidation: The hydroxy group can undergo oxidation to form a ketone.

    Substitution: The ethylpiperazine side chain is susceptible to substitution reactions.

    Common Reagents: Oxidizing agents (e.g., KMnO₄), alkylating agents (e.g., alkyl halides), and base (e.g., NaOH).

    Major Products: The target compound itself, along with intermediates during synthesis.

Scientific Research Applications

    Medicine: Investigated for potential therapeutic effects (e.g., anti-inflammatory, antioxidant, or anticancer properties).

    Chemistry: Used as a building block in the synthesis of other compounds.

    Biology: Studied for interactions with biological targets (e.g., enzymes, receptors).

Mechanism of Action

    Targets: It may interact with specific receptors or enzymes.

    Pathways: Further research is needed to elucidate its precise mechanism.

Comparison with Similar Compounds

Properties

Molecular Formula

C24H28N2O4

Molecular Weight

408.5 g/mol

IUPAC Name

8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(4-methoxyphenyl)-4-methylchromen-2-one

InChI

InChI=1S/C24H28N2O4/c1-4-25-11-13-26(14-12-25)15-20-21(27)10-9-19-16(2)22(24(28)30-23(19)20)17-5-7-18(29-3)8-6-17/h5-10,27H,4,11-15H2,1-3H3

InChI Key

SDDZKBFECNYQTH-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)CC2=C(C=CC3=C2OC(=O)C(=C3C)C4=CC=C(C=C4)OC)O

Origin of Product

United States

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